molecular formula C10H11IO2 B12529083 2-Ethoxy-1-(3-iodophenyl)ethan-1-one CAS No. 652145-55-6

2-Ethoxy-1-(3-iodophenyl)ethan-1-one

Cat. No.: B12529083
CAS No.: 652145-55-6
M. Wt: 290.10 g/mol
InChI Key: ULWQVEQYJMTBSB-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis

Aryl ketones are fundamental building blocks in organic synthesis. fiveable.meresearchgate.net Their importance stems from the reactivity of the carbonyl group and the stability of the aromatic ring, which can be modified through various reactions. fiveable.me They are key precursors in the manufacturing of pharmaceuticals, agrochemicals, and fragrances. fiveable.meresearchgate.net

The synthesis of aryl ketones can be achieved through several methods, most notably the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. fiveable.me Once formed, these ketones can undergo a multitude of transformations. For example, the carbonyl group can be reduced to a secondary alcohol, which is a common intermediate in the synthesis of more complex molecules. fiveable.me Furthermore, the aromatic ring can be subjected to reactions such as halogenation or nitration, adding further functional handles for subsequent chemical modifications. fiveable.me The synergistic combination of photoredox catalysis and organocatalysis has also emerged as a powerful method for the functionalization of ketones. nih.gov

Significance of Iodinated Aromatic Systems in Chemical Transformations

The presence of an iodine atom on an aromatic ring, as seen in 2-Ethoxy-1-(3-iodophenyl)ethan-1-one, is of particular strategic importance in synthesis. Aryl iodides are highly valued intermediates primarily because the iodine atom is an excellent leaving group in a wide variety of transition metal-catalyzed cross-coupling reactions. nih.govnih.gov These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. nih.govacs.org

The iodination of aromatic compounds can be achieved using various reagents, such as elemental iodine in the presence of an oxidizing agent or a strong acid. manac-inc.co.jplibretexts.org The reactivity of iodine allows it to be introduced into aromatic rings under relatively mild conditions. nih.gov This makes iodoarenes versatile precursors for creating diverse libraries of compounds, which is particularly useful in drug discovery and materials science. nih.gov For instance, the synthesis of the acetylcholinesterase inhibitor galanthamine, used for treating Alzheimer's disease, utilizes an iodoarene intermediate. nih.gov

Overview of α-Alkoxy Ketones in Synthetic Chemistry

The α-alkoxy ketone motif, where an ether linkage is present on the carbon atom adjacent to the carbonyl group, is another significant structural feature of this compound. These compounds are not only found in various natural products and biologically active molecules but also serve as versatile building blocks themselves. nih.govresearchgate.net

The synthesis of α-alkoxy ketones can be accomplished through several routes, including the α-hydroxylation of ketones followed by etherification, or the direct transfer of an α-alkoxyalkyl group to an acyl derivative using organometallic reagents. nih.govacs.org For example, copper-catalyzed cross-coupling reactions involving α-alkoxyalkylstannanes and thiol esters can produce α-alkoxy ketones with high efficiency and stereochemical control. nih.gov Another approach involves the deprotonation and subsequent alkylation of α-alkoxyketimines, which can then be hydrolyzed to the desired ketone. nih.gov The presence of the alkoxy group can influence the reactivity of the adjacent carbonyl group and can be a key element in the design of synthetic strategies toward complex target molecules. researchgate.nettandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652145-55-6

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

2-ethoxy-1-(3-iodophenyl)ethanone

InChI

InChI=1S/C10H11IO2/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

ULWQVEQYJMTBSB-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 2-Ethoxy-1-(3-iodophenyl)ethan-1-one

Direct synthesis focuses on introducing the key functional groups onto a pre-existing molecular framework.

The formation of aryl ketones through palladium-catalyzed carbonylative coupling reactions is a powerful and direct method. nih.gov This approach typically involves the reaction of an aryl halide, a carbon monoxide (CO) source, and a nucleophile. nih.gov In a theoretical synthesis of this compound, the key starting material would be 1,3-diiodobenzene (B1666199) or a related 3-iodoaryl precursor.

One potential pathway is a carbonylative Heck-type reaction. The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org A carbonylative variant incorporates carbon monoxide to form a ketone. For instance, the palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers has been shown to produce 1-aryl-3-alkoxy-2-propen-1-ones. nih.gov A similar strategy could be envisioned starting with an appropriate 3-iodoaryl precursor and ethyl vinyl ether. The resulting enone could then be reduced to the saturated ketone.

Another relevant method is the carbonylative Sonogashira coupling, which couples an aryl halide with a terminal alkyne and CO to yield an α,β-alkynyl ketone. researchgate.netorganic-chemistry.org While this would not directly form the target saturated ketone, subsequent reduction of the alkyne moiety could provide the desired ethanone (B97240) structure. Research has demonstrated that these reactions can be performed using a palladium on charcoal (Pd/C) catalyst system under mild conditions. researchgate.net The general mechanism for palladium-catalyzed carbonylative couplings involves oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladium acyl intermediate. liv.ac.uk Subsequent reaction with the coupling partner and reductive elimination yields the ketone product and regenerates the catalyst. liv.ac.uk

An alternative and widely used strategy involves the α-functionalization of a pre-formed ketone. In this case, the starting material would be 3-iodoacetophenone. The objective is to introduce an ethoxy group at the α-carbon (the carbon adjacent to the carbonyl group).

A common method is the direct α-alkoxylation of ketones. This can be achieved by reacting the ketone with an alcohol in the presence of an oxidizing agent. For example, a sodium iodide-catalyzed direct α-alkoxylation of ketones with alcohols has been developed, which proceeds via the oxidation of an α-iodo ketone intermediate. Another approach involves the α-acetoxylation of ketones, which can be accomplished using reagents like iodobenzene (B50100) as a catalyst with an oxidant. diva-portal.org The resulting α-acetoxy ketone can then undergo hydrolysis and etherification to yield the desired α-alkoxy ketone.

The α-arylation of ketones is another powerful C-C bond-forming reaction, though less direct for this specific transformation. st-andrews.ac.uk It highlights the reactivity of the α-position of ketones under palladium catalysis. st-andrews.ac.uk For the synthesis of this compound, direct α-ethoxylation of 3-iodoacetophenone would be the most straightforward approach within this category.

Table 1: Selected Methods for α-Functionalization of Ketones

MethodReagents/CatalystProduct TypeRef.
α-AcetoxylationIodobenzene (cat.), H₂O₂, Ac₂O, BF₃·OEt₂α-Acetoxy Ketone diva-portal.org
α-AlkoxylationNaI (cat.), Alcohol, Oxidantα-Alkoxy Ketone
α-ArylationPd-NHC precatalyst, NaOtBuα-Aryl Ketone st-andrews.ac.uk

This section concerns the introduction of an iodine atom at the α-position of an existing α-alkoxy ketone, such as 2-ethoxy-1-phenylethan-1-one. It is important to note that this functionalization produces an isomer of the primary subject of this article.

The α-iodination of ketones can be achieved under various conditions. One effective method involves the use of copper(II) oxide and elemental iodine (I₂). acs.org This system operates under neutral conditions and provides the corresponding α-iodo ketones in high yields. The copper(II) oxide is believed to catalyze the formation of a reactive iodonium (B1229267) ion while also neutralizing the hydrogen iodide byproduct. acs.org

Another approach utilizes N-fluoro compounds, such as Selectfluor® (F-TEDA-BF₄), as mediators for the iodination of aryl alkyl ketones with elemental iodine in a solvent like methanol. acs.org This method allows for the selective introduction of iodine at the α-carbonyl position. acs.org These methods demonstrate established routes to α-iodo ketones, which are valuable synthetic intermediates. acs.org

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target molecule often relies on the efficient preparation of its key building blocks. The two primary precursors for this compound are 3-iodoacetophenone and various α-alkoxy ketones.

3-Iodoacetophenone is a key intermediate where the iodo-substituted aromatic ring and the ethanone moiety are already in place. organic-chemistry.orgresearchgate.net A standard and classical method for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction. This process begins with the corresponding aniline, 3-aminoacetophenone. The amine is first diazotized using a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid. The resulting diazonium salt is then treated with an iodide salt, typically potassium iodide (KI), to yield 3-iodoacetophenone.

The necessary precursor, 3-aminoacetophenone, can be prepared by the reduction of 3-nitroacetophenone. The nitration of acetophenone (B1666503) itself is a well-known electrophilic aromatic substitution reaction. mcgill.ca Treating acetophenone with a nitrating mixture (typically nitric acid and sulfuric acid) favors the formation of the meta-substituted product, 3-nitroacetophenone, due to the deactivating, meta-directing nature of the acetyl group. mcgill.ca The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin metal in the presence of hydrochloric acid. mcgill.ca

An alternative route to a related precursor, 3-bromoacetophenone, involves the direct bromination of acetophenone in the presence of a Lewis acid like aluminum chloride. st-andrews.ac.uk While this yields the bromo-analog, similar principles of electrophilic aromatic substitution apply.

Table 2: Properties of 3-Iodoacetophenone

PropertyValueRef.
CAS Number14452-30-3 organic-chemistry.orgresearchgate.net
Molecular FormulaC₈H₇IO organic-chemistry.orgresearchgate.net
Molecular Weight246.05 g/mol organic-chemistry.orgresearchgate.net

α-Alkoxy ketones are a class of compounds characterized by an oxygen atom at the carbon adjacent to a carbonyl group. nih.govnih.gov The synthesis of the 2-ethoxy-1-phenylethan-1-one portion of the target molecule falls into this category.

Several general methods exist for their preparation. One versatile approach involves the deprotonation and alkylation of α-alkoxyketimines. nih.gov In this method, an α-alkoxyacetone is first condensed with an amine (e.g., isopropylamine) to form a ketimine. This ketimine is then deprotonated with a strong base like LDA (lithium diisopropylamide) to form an aza-anion, which subsequently reacts with an alkyl halide. Hydrolysis of the resulting substituted imine furnishes the α-alkoxy ketone. nih.gov

Direct oxidative methods provide another route. An oxidative coupling of aryl methyl ketones with alcohols can directly yield α-alkoxy ketones. nih.gov Furthermore, biocatalytic methods have been developed. For example, racemic styrene (B11656) oxide can be converted to 2-hydroxyacetophenone (B1195853) through the action of co-expressed epoxide hydrolase and alcohol dehydrogenase enzymes. sci-hub.st The resulting α-hydroxy ketone can then be etherified to give the corresponding α-alkoxy ketone. The parent compound, 2-ethoxy-1-phenylethan-1-one (also known as 2-ethoxyacetophenone), is a known chemical entity. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Routes

The pursuit of greener synthetic pathways for halogenated ketones like this compound is driven by the need to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. Traditional methods often rely on stoichiometric and toxic reagents, leading to significant environmental concerns. In contrast, modern approaches prioritize catalytic and more sustainable alternatives.

Transition Metal-Free Approaches to Halogenated Ketones

The elimination of transition metals from synthetic protocols is a significant step towards greener chemical processes, as it circumvents issues related to metal toxicity, cost, and contamination of the final product. For the synthesis of α-alkoxyketones, several transition-metal-free methods have emerged.

One promising strategy involves the direct α-alkoxylation of ketones with alcohols catalyzed by sodium iodide. researchgate.netdocumentsdelivered.com This method is particularly relevant for the synthesis of this compound as it can utilize the readily available starting material, 3-iodoacetophenone, and ethanol (B145695). The proposed mechanism for this reaction involves the in situ formation of an α-iodo ketone intermediate. researchgate.net This intermediate is then believed to be oxidized to a hypervalent iodine species, which subsequently undergoes nucleophilic substitution by the alcohol to yield the desired α-alkoxy ketone. researchgate.net This process is highly atom-economical and avoids the use of heavy metals.

Another transition-metal-free approach is the base-mediated α-C-alkylation of ketones using secondary alcohols. ucl.ac.uk While this method primarily focuses on C-C bond formation, its principles of activating alcohols as alkylating agents under metal-free conditions are noteworthy for sustainable synthesis. ucl.ac.uk

Hypervalent iodine reagents are also at the forefront of environmentally friendly α-functionalization of carbonyl compounds. thieme-connect.dediva-portal.orgrsc.orgeurekaselect.com These reagents are known for their low toxicity and are often used in catalytic amounts or can be recycled. eurekaselect.com For instance, the diastereoselective α-acetoxylation of cyclic ketones has been achieved using a binary hybrid system of a hypervalent iodine(III) reagent and a Lewis acid, suggesting a pathway for α-oxygen functionalization. nih.gov While this example demonstrates acetoxylation, the underlying principles could be adapted for ethoxylation.

Furthermore, triflic anhydride-mediated activation of acetophenones provides a metal-free route to highly electrophilic intermediates that can react with various nucleophiles, including those that would lead to α-oxyaminated acetophenones. d-nb.infonih.gov

The table below summarizes key findings from research on transition-metal-free approaches.

MethodKey FeaturesRelevant Findings for Target Synthesis
Sodium Iodide-Catalyzed α-Alkoxylation Utilizes NaI as a catalyst for the direct reaction of ketones with alcohols.A direct route to α-alkoxy ketones from aryl ketones and alcohols. The mechanism proceeds through an α-iodo ketone intermediate, which is directly relevant to the structure of the target compound. researchgate.netdocumentsdelivered.com
Base-Mediated α-C-Alkylation Employs a base like KOt-Bu to facilitate the alkylation of ketones with secondary alcohols.Demonstrates the principle of using alcohols as alkylating agents without transition metals, generating water as the main byproduct. ucl.ac.uk
Hypervalent Iodine Reagents Employs environmentally benign iodine(III) or iodine(V) reagents for α-functionalization.Offers a metal-free method for introducing heteroatom substituents at the α-position of ketones. thieme-connect.dediva-portal.orgrsc.org Catalytic and asymmetric versions are being developed. thieme-connect.de

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent cutting-edge fields in green chemistry, harnessing light and electricity, respectively, to drive chemical transformations under mild conditions.

Photocatalytic Routes: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. While a direct photocatalytic α-ethoxylation of 3-iodoacetophenone has not been extensively reported, general methods for the α-functionalization of ketones provide a strong foundation. For instance, iodine-catalyzed α-hydroxylation of α-methylene ketones under aerobic conditions using visible light has been demonstrated. researchgate.net This radical-based process could potentially be adapted for α-ethoxylation by using ethanol as the solvent and reactant.

The direct α-alkylation of ketones with primary alcohols has been achieved using oxidized titanium nitride photocatalysts and visible light. researchgate.net Although this leads to C-C bond formation, it highlights the potential of photocatalysis to activate alcohols for addition to ketones.

Electrocatalytic Methodologies: Electrochemical methods offer an attractive alternative to traditional reagents by using electrons as a "traceless" reagent. The α-functionalization of ketones can be achieved through electrochemical means. For example, an electrochemical procedure for the α-arylation of ketones has been developed, which involves the one-pot anodic oxidation of in situ generated silyl (B83357) enol ethers. thieme-connect.de While this method focuses on arylation, the principle of generating a reactive enol intermediate electrochemically could be extended to reactions with other nucleophiles like ethanol.

The table below presents a summary of findings related to photocatalytic and electrocatalytic approaches.

MethodKey FeaturesPotential Application for Target Synthesis
Iodine-Catalyzed Photocatalytic α-Hydroxylation Uses molecular iodine as a photocatalyst under visible light and aerobic conditions.The radical mechanism could potentially be diverted towards α-ethoxylation in the presence of ethanol. researchgate.net
Oxidized Titanium Nitride Photocatalysis Enables the α-alkylation of ketones with alcohols under visible light.Demonstrates the feasibility of using photocatalysis to activate alcohols for reaction at the α-position of ketones. researchgate.net
Electrochemical α-Arylation of Ketones Involves the anodic oxidation of silyl enol ethers generated in situ.The electrochemical generation of a reactive ketone intermediate could be intercepted by ethanol for α-ethoxylation. thieme-connect.de

Reactivity and Mechanistic Investigations

Reactions Involving the Carbonyl Group

The carbonyl group, influenced by the adjacent α-ethoxy substituent, exhibits characteristic reactivity patterns. The oxygen of the ethoxy group can exert an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the carbonyl carbon.

The carbonyl carbon of 2-Ethoxy-1-(3-iodophenyl)ethan-1-one is electrophilic and susceptible to attack by various nucleophiles. Standard nucleophilic addition reactions, such as those with organometallic reagents (e.g., Grignard or organolithium reagents) or hydride donors (e.g., sodium borohydride), are expected to proceed, yielding tertiary or secondary alcohols, respectively. The presence of the α-ethoxy group can influence the stereochemical outcome of these additions, particularly with chiral reagents or catalysts, due to chelation or steric effects.

The α-carbon, situated between the carbonyl group and the ethoxy substituent, possesses an acidic proton that can be removed by a suitable base to form an enolate. This enolate is a key reactive intermediate for α-substitution reactions.

The formation of the enolate is a critical step, and its regioselectivity is not a factor as there is only one α-carbon with protons. The stability and reactivity of the enolate can be modulated by the choice of base and reaction conditions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) ensure essentially irreversible and complete enolate formation. This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2-type reaction to introduce an alkyl group at the α-position. This process is a fundamental method for carbon-carbon bond formation.

Reaction Component Description Typical Reagents
Base Deprotonates the α-carbon to form the enolate.Lithium diisopropylamide (LDA), Sodium hydride (NaH), Sodium ethoxide (NaOEt)
Electrophile Reacts with the nucleophilic enolate.Alkyl halides (e.g., CH₃I, CH₃CH₂Br), Allylic halides, Benzylic halides
Solvent Aprotic solvents are typically used to avoid quenching the enolate.Tetrahydrofuran (THF), Diethyl ether (Et₂O)

While intermolecular condensation reactions, such as the aldol (B89426) condensation, are common for enolizable ketones, the structure of this compound does not lend itself to simple self-condensation. However, it can act as the electrophilic partner in a directed aldol reaction with another enolate.

More significantly, intramolecular cyclization pathways can be envisaged if the molecule is first modified. For instance, a cross-coupling reaction at the aryl iodide position could introduce a side chain containing an electrophilic group. Subsequent intramolecular reaction with the ketone enolate could then lead to the formation of a cyclic structure. For example, if a chain ending in an ester or another ketone is introduced at the C3 position of the phenyl ring, an intramolecular Dieckmann or aldol-type condensation could, in principle, lead to the formation of a new fused ring system. Such strategies are common in the synthesis of complex polycyclic molecules. libretexts.orglibretexts.org The feasibility of these cyclizations depends heavily on the length and nature of the tether, with five- and six-membered rings being the most thermodynamically favored products. libretexts.orglibretexts.org

Transformations at the Aryl Iodide Moiety

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the aryl iodide an excellent substrate for a wide array of synthetic transformations, particularly those catalyzed by transition metals. wikipedia.org

The aryl iodide functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmasterorganicchemistry.com It is one of the most versatile methods for forming biaryl structures or connecting the aryl group to alkenyl, alkynyl, or alkyl fragments. The reaction is tolerant of a wide range of functional groups, including the ketone present in the target molecule. wikipedia.orgacs.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.orgsynarchive.com The reaction is co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.orgjk-sci.com This method would install an alkyne substituent at the C3 position of the phenyl ring.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgchem-station.com The reaction is catalyzed by palladium and requires a base. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction generally favors the trans isomer. organic-chemistry.org

Coupling Reaction Coupling Partner Typical Catalyst System Typical Base Product Type
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, Pd(OAc)₂/ligandNa₂CO₃, K₃PO₄, Cs₂CO₃3-Aryl/vinyl/alkyl substituted phenylethanone
Sonogashira R-C≡CHPd(PPh₃)₂Cl₂/CuIEt₃N, piperidine, DIPA3-Alkynyl substituted phenylethanone
Heck Alkene (e.g., Styrene (B11656), Acrylate)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃3-Alkenyl substituted phenylethanone

Aryl iodides can be oxidized to form hypervalent iodine(III) or iodine(V) compounds, which are valuable reagents in their own right. arkat-usa.orgwikipedia.org These species are known for their mild oxidizing properties and unique reactivity, often mimicking the behavior of heavy metal oxidants without the associated toxicity. organic-chemistry.orgnih.gov

Oxidation of this compound with a strong oxidizing agent like peracetic acid or potassium bromate (B103136) in the presence of an acid would likely yield an iodosyl (B1239551) or iodyl derivative. More commonly, treatment with reagents like chlorine or diacetoxyiodobenzene (B1259982) can produce stable and isolable hypervalent iodine(III) compounds. For example, reaction with chlorine would yield the corresponding aryliodine(III) dichloride, ArICl₂. Reaction with acetic anhydride (B1165640) in the presence of an oxidant can produce the (diacetoxyiodo)arene, ArI(OAc)₂. arkat-usa.org

These resulting hypervalent iodine reagents can participate in a variety of transformations. For instance, they can act as electrophilic sources of the aryl group in reactions with nucleophiles or be used as mild oxidants for a range of substrates, such as alcohols or sulfides. organic-chemistry.org Their reactivity is highly dependent on the ligands attached to the iodine atom. arkat-usa.orgnih.gov

Reactivity of the Ethoxy Group

The ethoxy group in this compound is an ether functionality, which is generally unreactive but can be cleaved under strongly acidic conditions. masterorganicchemistry.compearson.com The most common reagents for ether cleavage are strong hydrogen halides, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org

The reaction mechanism for ether cleavage depends on the nature of the carbon atoms attached to the ether oxygen. masterorganicchemistry.com For the ethoxy group, which is a primary ether, the cleavage typically proceeds through an SN2 mechanism. masterorganicchemistry.com The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group, an alcohol. masterorganicchemistry.com Subsequently, the halide anion (e.g., I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether via an SN2 pathway. masterorganicchemistry.com In the case of this compound, this would lead to the formation of 1-(3-iodophenyl)ethan-1-one and ethyl iodide. If an excess of the hydrogen halide is used, the initially formed alcohol can be further converted to an alkyl halide. libretexts.org

Table 2: Products of Ether Cleavage of this compound with HI

ReactantReagentProduct 1Product 2
This compoundHI (1 equivalent)1-(3-iodophenyl)-2-hydroxyethan-1-oneEthyl iodide
This compoundHI (excess)1-(3-iodophenyl)-2-iodoethan-1-oneEthyl iodide

The ethoxy group, being adjacent to the carbonyl group (an α-alkoxy ketone), can influence the regioselectivity and stereoselectivity of reactions at the carbonyl carbon and the α-carbon. The steric bulk of the ethoxy group can direct the approach of incoming reagents to the less hindered face of the molecule.

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction, and controlling the regioselectivity in unsymmetrical ketones can be challenging. nih.govnih.gov The electronic effect of the α-ethoxy group can also influence the acidity of the α-protons, which in turn affects enolate formation and subsequent reactions.

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are highly efficient and atom-economical. Ketones are common components in many well-known MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction. organic-chemistry.org While there is no specific literature detailing the participation of this compound in MCRs, its structure suggests potential utility in such transformations. For instance, the ketone functionality could react with an amine and a cyanide source in a Strecker-type reaction or with an aldehyde and a β-dicarbonyl compound in a Hantzsch-like synthesis. nih.gov

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. The product of one reaction becomes the substrate for the next. The structure of this compound offers possibilities for designing cascade sequences. For example, a nucleophilic aromatic substitution on the iodophenyl ring could be followed by an intramolecular reaction involving the ketone or ethoxy group. A hypothetical cascade could be initiated by a nucleophile that first displaces the iodide and then, in a subsequent step, reacts with the carbonyl group.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structure of organic molecules in solution. For 2-Ethoxy-1-(3-iodophenyl)ethan-1-one, both ¹H and ¹³C NMR would provide invaluable information regarding its connectivity, stereochemistry, and the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a characteristic ethyl pattern. The chemical shifts of the aromatic protons on the 3-iodophenyl ring would be influenced by the deshielding effect of the carbonyl group and the iodine atom, leading to complex splitting patterns in the aromatic region of the spectrum. The singlet for the methylene protons adjacent to the carbonyl group (-CO-CH₂-) would likely appear in the downfield region.

Due to the lack of direct experimental data, the predicted NMR values are based on established principles and comparison with structurally similar compounds.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ethoxy CH₃~1.2-1.4Triplet
Ethoxy CH₂~3.5-3.7Quartet
COCH₂~4.5-4.7Singlet
Aromatic H~7.2-8.2Multiplet

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Ethoxy CH₃~15
Ethoxy CH₂~65
COCH₂~72
Aromatic C-I~95
Aromatic C~125-145
Carbonyl C=O~195

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would reveal the planarity of the phenyl ring and the carbonyl group, as well as the torsion angles associated with the ethoxy group. The heavy iodine atom would facilitate the solution of the phase problem in crystal structure determination. Furthermore, this analysis would unambiguously establish the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or halogen bonds that might be present. As of the current literature survey, no public X-ray crystallographic data for this compound is available.

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for analyzing fragmentation patterns to elucidate its structure.

For this compound, HRMS would be expected to show the molecular ion peak [M]⁺ with a mass-to-charge ratio corresponding to the exact mass of the C₁₀H₁₁IO₂ isotopologues. The presence of the iodine atom would be readily identifiable due to its monoisotopic nature at m/z 127.

The fragmentation pattern in the mass spectrum would likely involve the characteristic loss of the ethoxy group (•OCH₂CH₃) and the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 3-iodobenzoyl cation. These fragmentation pathways would provide confirmatory evidence for the proposed structure. While specific HRMS data for the target compound is not available, analysis of related structures provides a basis for predicting these fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically observed in the region of 1680-1700 cm⁻¹. The C-O stretching vibrations of the ether linkage in the ethoxy group would appear in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the symmetric stretching of the C-I bond are often strong in the Raman spectrum. This technique can be particularly useful for monitoring the synthesis of the compound, as the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time.

Data from related compounds such as 2-hydroxy-1-phenylethanone and p-ethoxyacetophenone can be used to approximate the expected vibrational frequencies. nih.govnist.gov

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2850-3000
Carbonyl (C=O) Stretch1680-1700
Aromatic C=C Stretch1450-1600
C-O (Ether) Stretch1000-1260
C-I Stretch<600

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Ethoxy-1-(3-iodophenyl)ethan-1-one, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and various reactivity descriptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy(Value) eVRelates to the ability to donate electrons.
LUMO Energy(Value) eVRelates to the ability to accept electrons.
HOMO-LUMO Gap(Value) eVIndicator of chemical reactivity and stability.
Dipole Moment(Value) DebyeInfluences intermolecular interactions and solubility.
Electron Affinity(Value) eVEnergy released when an electron is added.
Ionization Potential(Value) eVEnergy required to remove an electron.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can map its conformational landscape, identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. The ethoxy group, in particular, can rotate, leading to various spatial orientations relative to the iodophenyl ring.

Understanding the preferred conformations is critical as the three-dimensional shape of a molecule dictates how it interacts with other molecules. While specific MD simulation studies on this compound were not found, the methodology is widely applied to similar organic molecules to explore their dynamic behavior in different environments, such as in various solvents.

Table 2: Potential Conformational States of this compound from MD Simulations

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%)
Anti-periplanar~180°0.0 (most stable)(Value)
Syn-clinal (Gauche)~±60°(Value)(Value)
Anti-clinal~±120°(Value)(Value)
Syn-periplanar~0°(Value)(Value)

Note: This table represents a potential outcome of an MD simulation, illustrating the types of data generated.

Transition State Analysis of Key Transformations

Transition state analysis is a crucial aspect of computational chemistry that investigates the high-energy structures that molecules pass through during a chemical reaction. By calculating the geometry and energy of these transition states, chemists can understand reaction mechanisms and predict reaction rates.

For this compound, key transformations could include nucleophilic substitution at the carbonyl carbon, reactions involving the iodine substituent (such as in cross-coupling reactions), or enolate formation. A transition state analysis would involve locating the saddle point on the potential energy surface for a given reaction pathway. For example, in a hypothetical nucleophilic addition to the carbonyl group, the analysis would detail the structure where the nucleophile is partially bonded to the carbonyl carbon and the carbonyl double bond is partially broken. The energy of this state relative to the reactants provides the activation energy for the reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity, focusing on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used for predicting biological activity, QSAR can also be applied to model chemical reactivity.

In the context of this compound, a QSAR model for chemical reactivity would involve a dataset of similar ketones. The model would correlate structural or electronic descriptors (e.g., steric parameters, electronic properties from DFT) with a measure of reactivity, such as the rate constant for a specific reaction. This approach allows for the prediction of the reactivity of new, unsynthesized compounds based on their structure. For instance, a QSAR model could be developed to predict the susceptibility of the carbonyl group to reduction or the ease of a Suzuki coupling at the iodine-bearing carbon.

Applications in Organic Synthesis As Building Blocks

Precursor for Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one heteroatom, are of immense importance in medicinal chemistry, materials science, and agrochemicals. The structural framework of 2-Ethoxy-1-(3-iodophenyl)ethan-1-one provides two key reactive sites—the ketone and the carbon-iodine bond—that can be exploited for the synthesis of a variety of heterocyclic systems.

While specific examples utilizing this compound are not extensively documented, its analogous structures suggest its potential in reactions such as the Hantzsch pyridine (B92270) synthesis or Paal-Knorr pyrrole (B145914) synthesis, where the ketone functionality is central. Furthermore, the presence of the iodine atom opens the door to a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents that could subsequently participate in cyclization reactions to form complex heterocyclic scaffolds. For instance, coupling with a boronic acid containing a suitably positioned amino or hydroxyl group could lead to the formation of benzofuran (B130515) or indole (B1671886) derivatives. The aryne-based chemistry is another powerful method for preparing benzo-fused oxygen heterocycles. nih.gov

Table 1: Potential Heterocyclic Systems from this compound

Heterocyclic SystemPotential Synthetic RouteKey Reaction
Substituted QuinolinesCondensation with anilines followed by cyclizationFriedländer Annulation
Fused ThiophenesReaction with sulfur reagents and a suitable coupling partnerGewald Reaction followed by intramolecular cyclization
Benzofurans/IndolesCross-coupling followed by intramolecular cyclizationSuzuki/Sonogashira Coupling and Cyclization

Intermediates in the Synthesis of Functionalized Organic Materials

The development of novel organic materials with tailored electronic, optical, or thermal properties is a major focus of contemporary chemical research. The iodophenyl group in this compound makes it an attractive intermediate for the synthesis of such materials. Through cross-coupling reactions, extended π-conjugated systems can be constructed, which are the core components of many organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For example, a Sonogashira coupling with terminal alkynes could lead to the formation of phenylethynyl derivatives. These derivatives could then be further elaborated or polymerized to create materials with interesting photophysical properties. The ethoxy ketone moiety could also be modified to fine-tune the solubility and processing characteristics of the final materials.

Chiral Auxiliary or Ligand Precursors (if asymmetric synthesis is relevant)

While this compound is itself achiral, it can serve as a precursor to chiral molecules that could function as auxiliaries or ligands in asymmetric synthesis. Reduction of the ketone to a secondary alcohol would generate a chiral center. The resulting chiral alcohol could potentially be used as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions.

Furthermore, the iodophenyl group allows for the introduction of phosphorus or nitrogen-based functionalities via cross-coupling reactions. These functionalities, when incorporated into a chiral framework derived from the ethoxy ketone portion of the molecule, could lead to the synthesis of novel chiral ligands for transition-metal-catalyzed asymmetric reactions. The development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric catalysis.

Scaffold for Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for biological screening. cam.ac.ukbeilstein-journals.orgnih.gov The core principle of DOS is to utilize a common starting material and, through a series of branching reaction pathways, create a library of compounds with a wide range of different molecular scaffolds. scispace.comrsc.org

This compound is an ideal candidate for a starting scaffold in a DOS campaign. The two orthogonal reactive handles—the ketone and the iodo group—allow for a divergent synthetic approach. For instance, the ketone could be transformed into a variety of functional groups (e.g., alcohol, alkene, amine), while the iodo group could participate in a range of cross-coupling reactions. By combining these transformations in different sequences, a multitude of distinct molecular architectures can be accessed from a single, readily available starting material. This approach allows for the efficient exploration of chemical space and increases the probability of discovering molecules with novel biological activities.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent transformation of 2-Ethoxy-1-(3-iodophenyl)ethan-1-one are fertile ground for the application and development of new catalytic systems. The presence of the carbon-iodine bond invites a plethora of cross-coupling reactions. Future work could focus on developing catalysts that selectively act on the C-I bond without affecting the ketone or ethoxy moieties. For instance, palladium-catalyzed direct arylation methodologies, which have been studied for various aryl halides, could be adapted for this substrate. acs.orgresearchgate.net Investigations into catalyst poisoning by iodide, a known issue in such reactions, and the use of additives like silver salts to mitigate this could enhance reaction efficiency and allow for milder conditions. acs.org

Furthermore, manganese-catalyzed reductive carbonylation of the aryl iodide group could provide a pathway to new aldehyde derivatives under mild conditions, using carbon monoxide as a C1 source. tandfonline.com The development of chemoselective catalysts that can differentiate between the aryl iodide and the ketone functionality is a significant challenge and a key area for future research. Additionally, catalytic systems for the enantioselective synthesis of related α-hydroxy ketones suggest that chiral catalysts could be developed for asymmetric transformations involving the ketone group of the title compound. nih.gov

Catalytic ApproachPotential Transformation of this compoundKey Research Focus
Palladium/Norbornene CatalysisIntroduction of various aryl or heteroaryl groups at the iodine position.Ligand design for meta-selective C-H arylation on the phenyl ring. nih.gov
Copper CatalysisHydroxylation or etherification at the iodine position. acs.orgLigand-free systems or novel ligand development for improved efficiency.
Manganese CatalysisReductive carbonylation of the C-I bond to an aldehyde. tandfonline.comCatalyst optimization for mild conditions and functional group tolerance.
Silver-BINAP CatalysisAsymmetric modification at the α-position of the ketone.Enantioselective introduction of oxygen or other functionalities. nih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgnih.gov These benefits are particularly relevant for reactions involving potentially hazardous intermediates or highly exothermic processes, such as those using organometallic reagents. rsc.orgoup.com The synthesis and functionalization of this compound could be significantly advanced through the adoption of continuous-flow systems.

For instance, the synthesis of the parent ketone could be achieved via a multi-step flow process, potentially starting from simpler aryl halides. acs.org The precise control over reaction parameters such as temperature and residence time in a microreactor could lead to higher yields and purities. rsc.orgnih.gov A continuous-flow hydroxylation of the aryl iodide moiety, potentially using a copper tube reactor, could provide a rapid and efficient route to the corresponding phenol (B47542) derivative with residence times of only a few minutes. thieme-connect.com Furthermore, flow chemistry is well-suited for photochemical reactions, ensuring uniform irradiation of the reaction mixture and improving the efficiency of photoredox-catalyzed transformations. oup.com

Exploration of Photoredox and Electrochemistry in its Transformations

Modern synthetic methods increasingly rely on photoredox catalysis and electrochemistry to access novel reactivity through single-electron transfer (SET) pathways under mild conditions. rsc.orgorganic-chemistry.org These techniques are particularly powerful for the functionalization of aryl halides and ketones, making this compound an ideal candidate for exploration.

Photoredox Catalysis: Visible-light photoredox catalysis can generate aryl radicals from aryl iodides under exceptionally mild conditions. rsc.orgacs.org This strategy could be employed for intramolecular hydrogen atom transfer (HAT) reactions or for coupling with a wide range of partners, including olefins. rsc.orgnih.gov The combination of photoredox catalysis with nickel catalysis has been shown to be effective for the trifluoromethylthiolation of aryl iodides and the enantioselective coupling with epoxides, suggesting avenues for introducing new functional groups. acs.orgnih.gov On the other hand, the ketone moiety can be activated via photoredox catalysis to form ketyl radicals, which can participate in reductive couplings and cyclizations. nih.govacs.org A key research direction would be to explore the selective activation of either the aryl iodide or the ketone, or a dual activation, to achieve novel transformations.

Electrochemistry: Electrochemical methods offer a sustainable and reagent-free approach to generate reactive intermediates. The cathodic reduction of the aryl iodide can generate an aryl radical, which can then be used in various synthetic applications, such as borylation or addition to olefins. pku.edu.cnacs.org Electrochemical hydroxylation of the aryl iodide in water presents a green alternative to metal-catalyzed methods. rsc.org The ketone group can also be targeted electrochemically; for example, its reduction can lead to alcohols or pinacol (B44631) coupling products, while electrochemical carboxylation can introduce a carboxylic acid group at the α-position. organic-chemistry.orgjst.go.jp The use of organoiodine compounds as electrocatalysts is an emerging area, suggesting that the title compound itself could potentially mediate other electrochemical transformations. researchgate.net

MethodFunctional Group TargetedPotential OutcomeRelevant Findings
Photoredox Catalysis Aryl IodideC-C, C-S, C-O bond formation, Hydroxyarylation.Enables reactions under mild visible-light irradiation. acs.orgnih.govnih.gov
KetoneReductive coupling, Cyclization, β-Arylation.Generation of ketyl radicals for C-C bond formation. nih.govacs.orgnih.gov
Electrochemistry Aryl IodideBorylation, Hydroxylation, Aryl radical generation.Transition-metal-free transformations driven by electric current. pku.edu.cnrsc.org
KetoneReduction to alcohols, Carboxylation.Sustainable synthesis of alcohols or β-keto acids. organic-chemistry.orgjst.go.jp

Design of Highly Functionalized Derivatives with Tunable Reactivity

The structure of this compound serves as a scaffold for the design of a diverse library of highly functionalized derivatives. The carbon-iodine bond is particularly amenable to a wide array of well-established cross-coupling reactions, allowing for the introduction of various substituents onto the aromatic ring. This functionalization can be used to tune the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations. The C–I bond is the weakest of the carbon-halogen bonds, making it highly reactive. wikipedia.org

By carefully selecting the coupling partners in reactions such as Suzuki, Heck, or Sonogashira couplings, derivatives with specific properties can be synthesized. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the reactivity of the ketone. Research into the synthesis of unsymmetrical meta-arylated anisole (B1667542) derivatives has shown that the strategic choice of aryl halide coupling partners can lead to complex, specifically substituted products. nih.gov The combination of C-H functionalization with halogen-exchange reactions could allow for the stepwise extension of the aromatic system. researchgate.net The synthesis of such derivatives is not only of fundamental interest but could also lead to compounds with potential applications in materials science or medicinal chemistry, where poly-iodinated compounds are sometimes used as X-ray contrast agents. wikipedia.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethoxy-1-(3-iodophenyl)ethan-1-one?

  • Methodology :

  • Friedel-Crafts Acylation : Use 3-iodophenol as a starting material. Protect the hydroxyl group with an ethoxy moiety via alkylation (e.g., ethyl bromide, K₂CO₃ in DMF). Perform acetylation using acetic anhydride and AlCl₃ as a catalyst .
  • Iodination Post-Functionalization : Start with 2-ethoxyacetophenone derivatives and introduce iodine via electrophilic substitution (e.g., I₂, HNO₃/H₂SO₄ as oxidizing agents). Monitor reaction progress using TLC and purify via column chromatography (silica gel, hexane/ethyl acetate eluent) .
    • Key Considerations : Optimize reaction temperature (60–80°C) to avoid deiodination. Confirm regioselectivity using NMR and X-ray crystallography .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Methodology :

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Resolve heavy-atom (iodine) positions via direct methods in SHELXD .
  • Refinement : Employ SHELXL for least-squares refinement, accounting for anisotropic displacement parameters. Validate using R-factor convergence (<5%) .
  • Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .
    • Challenges : Iodine’s high electron density may cause absorption errors; apply multi-scan corrections during data integration .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : ¹H NMR (400 MHz, CDCl₃) to identify ethoxy (δ 1.4–1.6 ppm, triplet) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR to confirm carbonyl (δ ~200 ppm) and iodine’s deshielding effect .
  • IR : C=O stretch (~1680 cm⁻¹), C-I stretch (~500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI+) to observe molecular ion [M+H]⁺ (theoretical m/z: 316.02 for C₁₀H₁₁IO₂) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

Q. How can computational chemistry methods predict the reactivity of this compound in substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 to model transition states for nucleophilic aromatic substitution (SNAr). Compare iodine’s leaving-group ability with bromine/chlorine analogs via activation energy (ΔG‡) .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) using the SMD continuum model to assess solvation energy .
    • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What are the challenges in analyzing the spectroscopic data of this compound, particularly regarding the iodine atom's influence?

  • Challenges :

  • NMR Line Broadening : Iodine’s quadrupole moment (spin 5/2) causes rapid relaxation, broadening nearby proton signals (e.g., ortho-aryl protons) .
  • Mass Spectrometry Fragmentation : Iodine’s isotope pattern (¹²⁷I and ¹²⁹I) complicates molecular ion identification. Use isotopic abundance correction software .

Experimental Design & Safety

Q. How should researchers design experiments to study the photophysical properties of this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity (e.g., hexane, ethanol). Compare with 3-methoxy/3-chloro analogs to assess conjugation effects .
  • Fluorescence Quenching : Investigate electron-deficient arenes (e.g., nitrobenzene) as quenchers. Use Stern-Volmer plots to quantify quenching constants .
    • Controls : Include degassed samples to exclude oxygen interference .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Protocols :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Waste Disposal : Collect iodine-containing waste separately. Neutralize with NaHSO₃ before disposal .
    • Toxicity Data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Monitor for symptoms like dizziness or skin irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.